Ametryn-13C,d3

Description

Properties

Molecular Formula |

C9H17N5S |

|---|---|

Molecular Weight |

231.34 g/mol |

IUPAC Name |

4-N-ethyl-2-N-propan-2-yl-6-(trideuterio(113C)methylsulfanyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H17N5S/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)/i4+1D3 |

InChI Key |

RQVYBGPQFYCBGX-JGWVFYFMSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])SC1=NC(=NC(=N1)NC(C)C)NCC |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ametryn-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ametryn-13C,d3, a stable isotope-labeled derivative of the s-triazine herbicide, Ametryn. This document is intended to serve as a core resource for professionals in research, analytical chemistry, and drug development who utilize isotopically labeled compounds for quantitative analysis and tracer studies.

Introduction to this compound

This compound is a synthetically produced isotopologue of Ametryn where one carbon atom and three hydrogen atoms have been replaced with their heavier stable isotopes, carbon-13 (¹³C) and deuterium (²H or D), respectively.[1] Ametryn itself is a selective herbicide used to control broadleaf and grass weeds in various crops by inhibiting photosynthesis and other enzymatic processes.[1] The incorporation of stable isotopes renders this compound an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its distinct mass-to-charge ratio allows for precise differentiation from the unlabeled analyte, correcting for variations in sample preparation and instrument response. It can also be employed as a tracer in metabolic and environmental fate studies.[1]

Chemical Structure and Properties

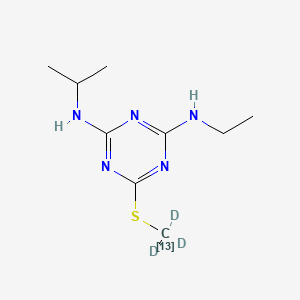

The chemical structure of this compound is characterized by a triazine ring with ethylamino, isopropylamino, and a labeled methylthio group. The isotopic labels are specifically located on the methyl group of the methylthio substituent.

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its unlabeled counterpart, Ametryn.

| Property | This compound | Ametryn (unlabeled) |

| Molecular Formula | C₈¹³CH₁₄D₃N₅S[1] | C₉H₁₇N₅S |

| Molecular Weight | 231.34 g/mol | 227.33 g/mol |

| Appearance | Solid | White to off-white solid |

| Purity | ≥95% or ≥98% | Typically ≥95% for analytical standards |

| SMILES | CC(NC1=NC(S--INVALID-LINK--([2H])[2H])=NC(NCC)=N1)C | CCNC1=NC(=NC(=N1)SC)NC(C)C |

| Melting Point | Not specified | 84-85 °C |

| Water Solubility | Not specified | 185 mg/L at 20 °C |

| Solubility in Organic Solvents | Soluble in DMSO | Soluble in acetone, methanol, toluene |

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the detection and quantification of Ametryn in various matrices. Below is a representative experimental protocol for the analysis of Ametryn in water samples using LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction for Water Samples

This protocol is adapted from methodologies for the extraction of triazine herbicides from aqueous matrices.

-

Sample Collection: Collect water samples in amber glass bottles and store at 4°C until analysis.

-

Fortification: For calibration and quality control, spike known volumes of blank water samples with standard solutions of Ametryn and a fixed concentration of this compound as the internal standard.

-

pH Adjustment: Adjust the pH of a 100 mL water sample to basic conditions (e.g., pH 12) using a sodium hydroxide solution. This minimizes the protonation of Ametryn and enhances extraction efficiency.

-

Extraction: Transfer the pH-adjusted sample to a separatory funnel. Add 50 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate.

-

Repeat Extraction: Collect the organic (bottom) layer. Repeat the extraction of the aqueous layer twice more with fresh 50 mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic extracts and pass them through a column of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile). The sample is now ready for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Conditions

The following are typical instrumental parameters for the analysis of Ametryn.

-

Liquid Chromatograph (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Ametryn: Precursor ion (m/z) 228.1 -> Product ions (e.g., m/z 186.1, 96.1).

-

This compound: Precursor ion (m/z) 232.1 -> Product ions (e.g., m/z 189.1, 96.1).

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Visualizations

Logical Workflow for the Synthesis of this compound

The synthesis of isotopically labeled s-triazine herbicides like this compound generally follows the synthetic route of the unlabeled compound, but with the introduction of labeled precursors at the appropriate step. The following diagram illustrates a logical workflow for the synthesis, starting from the key intermediate, cyanuric chloride.

Caption: A simplified workflow for the synthesis of this compound.

This diagram outlines the sequential substitution reactions on the cyanuric chloride ring. The final step involves the introduction of the isotopically labeled methylthio group to yield the desired product. The synthesis of other s-triazine herbicides can be achieved by varying the amine nucleophiles.

References

An In-depth Technical Guide to Ametryn-13C,d3: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ametryn-13C,d3, an isotopically labeled form of the herbicide Ametryn. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and environmental analysis.

Core Physical and Chemical Data

Stable isotopically labeled compounds, such as this compound, are essential tools in scientific research. The incorporation of heavy isotopes like Carbon-13 (¹³C) and Deuterium (D) allows for the precise tracking and quantification of molecules in complex biological and environmental systems without the need for radioactive materials.[1][2][3] this compound is particularly useful as an internal standard in quantitative analyses using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Table 1: Physical and Chemical Properties of Ametryn and this compound

| Property | Ametryn | This compound | Data Source (Ametryn) |

| Appearance | White to off-white solid | White to off-white solid | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₇N₅S | C₈¹³CH₁₄D₃N₅S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 227.33 g/mol | 231.34 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 834-12-8 | 834-12-8 (unlabeled) | --INVALID-LINK-- |

| Melting Point | 88-89 °C (190-192 °F) | Not explicitly reported; expected to be very similar to Ametryn. | [5] |

| Boiling Point | 337 °C at 98.6 kPa | Not reported. | |

| Solubility in Water | 185 mg/L at 20 °C | Not reported; expected to be very similar to Ametryn. | --INVALID-LINK-- |

| Solubility in Organic Solvents (at 25 °C) | Acetone: 56.9 g/100 mLMethylene chloride: 61.4 g/100 mLMethanol: 51.6 g/100 mLToluene: 46.0 g/100 mLn-Octanol: 24.2 g/100 mLn-Hexane: 1.4 g/100 mL | Not reported; expected to be very similar to Ametryn. | --INVALID-LINK-- |

| Chemical Stability | Stable in neutral, weakly acidic, and weakly alkaline media. Hydrolyzed by strong acids (pH 1) and alkalis (pH 13). | Expected to have similar stability to Ametryn. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not published. However, standard methodologies for organic compounds can be readily applied. The following sections outline generalized protocols for key analytical techniques.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting point range (typically 0.5-1 °C) is characteristic of a pure compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Solubility

Solubility is a fundamental physical property that dictates the behavior of a compound in various solvents and biological systems.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) are used.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a vial. A known volume of the selected solvent (e.g., 1 mL) is added.

-

Equilibration: The mixture is agitated vigorously at a constant temperature until equilibrium is reached (typically several hours).

-

Analysis: The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron impact (EI) ionization source is used.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector: Splitless injection at 250 °C.

-

Oven Temperature Program: A temperature gradient is used to ensure optimal separation, for example, starting at 50 °C and ramping up to 300 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for Ametryn are m/z 227 (molecular ion) and characteristic fragment ions.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is highly sensitive and selective, making it ideal for analyzing non-volatile compounds in complex matrices.

Methodology:

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 column, is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantitative studies.

-

Signaling and Metabolic Pathways

Inhibition of Photosynthesis

Ametryn, like other triazine herbicides, acts as a potent inhibitor of photosynthesis in susceptible plants. Its primary target is the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain. By binding to the D1 protein, Ametryn blocks the flow of electrons, leading to a cascade of events that ultimately cause oxidative damage and cell death.

References

- 1. Isotope Labelled Compounds [simsonpharma.com]

- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ametryn | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Purification of Ametryn-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the isotopically labeled herbicide, Ametryn-13C,d3. This stable isotope-labeled standard is crucial for quantitative studies, such as mass spectrometry-based environmental analysis and metabolism studies, where it serves as an internal standard. This document outlines a plausible synthetic route, detailed experimental protocols, purification methods, and analytical characterization.

Synthesis of this compound

The synthesis of this compound is adapted from established methods for the synthesis of unlabeled Ametryn. The key to introducing the isotopic labels is the use of a commercially available or custom-synthesized labeled precursor, specifically [¹³C,²H₃]-methyl mercaptan (¹³CH₃,d₃-SH) or its corresponding sodium salt, sodium [¹³C,²H₃]-thiomethoxide (¹³CH₃,d₃-SNa). The most common and industrially relevant synthetic pathway involves the nucleophilic substitution of the chlorine atom in atrazine with the labeled methylthio group.

Synthetic Pathway

The overall synthetic scheme is a single-step nucleophilic aromatic substitution reaction.

Caption: Synthesis of this compound from Atrazine.

Experimental Protocol

This protocol is adapted from established industrial synthesis methods for Ametryn, modified for the introduction of the isotopic label.

Materials:

-

Atrazine (98% purity)

-

Sodium [¹³C,²H₃]-thiomethoxide solution or solid

-

Isopropanol (anhydrous)

-

Sodium Hydroxide (for in-situ generation of thiomethoxide if starting from the mercaptan)

-

[¹³C,²H₃]-Methyl mercaptan (if generating thiomethoxide in-situ)

Procedure:

-

Preparation of the Labeled Nucleophile (if starting from the mercaptan): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve a stoichiometric equivalent of sodium hydroxide in anhydrous isopropanol under a nitrogen atmosphere. Cool the solution to 0-5 °C in an ice bath. Slowly bubble a slight molar excess of [¹³C,²H₃]-methyl mercaptan gas through the solution, or add the liquefied gas dropwise. Stir the resulting suspension of sodium [¹³C,²H₃]-thiomethoxide for 30 minutes at room temperature.

-

Reaction with Atrazine: To the suspension of sodium [¹³C,²H₃]-thiomethoxide in isopropanol, add a stoichiometric amount of atrazine.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The sodium chloride byproduct will precipitate. Filter the reaction mixture to remove the precipitated sodium chloride.

-

Solvent Removal: Evaporate the isopropanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid residue.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of Ametryn, which can be extrapolated for the labeled analogue.

| Parameter | Value | Reference |

| Reactants | ||

| Atrazine | 1.0 molar equivalent | [1][2] |

| Sodium [¹³C,d₃]-thiomethoxide | 1.0 - 1.1 molar equivalents | [1] |

| Reaction Conditions | ||

| Solvent | Isopropanol | [1][2] |

| Temperature | Reflux (approx. 82 °C) | |

| Reaction Time | 2 - 4 hours | |

| Yield | ||

| Crude Product Yield | >95% |

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and any potential side-products to ensure its suitability as an analytical standard. A multi-step purification process involving recrystallization and column chromatography is recommended.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocols for Purification

2.2.1. Recrystallization

-

Solvent Selection: Ametryn has good solubility in hot hexane and poor solubility in cold hexane, making it a suitable solvent for recrystallization. An ethanol/water mixture can also be used.

-

Procedure: Dissolve the crude this compound in a minimal amount of boiling hexane. If any insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold hexane.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

2.2.2. Column Chromatography

For higher purity, column chromatography can be performed after recrystallization.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Procedure: Dissolve the recrystallized this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the prepared silica gel column. Elute the column with the solvent gradient.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the final purified this compound.

Quantitative Data for Purification

The following table provides estimated quantitative data for the purification steps. Actual yields may vary depending on the scale of the reaction and the purity of the crude product.

| Parameter | Value | Reference |

| Recrystallization | ||

| Recovery Yield | 85 - 95% | |

| Purity after Recrystallization | >98% | General laboratory practice |

| Column Chromatography | ||

| Recovery Yield | 80 - 90% | General laboratory practice |

| Final Purity | >99.5% | General laboratory practice |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the incorporation of the isotopic labels.

-

Expected Molecular Ion: The molecular weight of unlabeled Ametryn is 227.33 g/mol . For this compound, the expected molecular weight will be higher due to the presence of one ¹³C atom and three deuterium atoms. The expected [M+H]⁺ ion in the mass spectrum would be at m/z 232.

-

Fragmentation Pattern: The fragmentation pattern will be similar to that of unlabeled Ametryn, but the fragment containing the -S-¹³C,d₃ group will show a corresponding mass shift. The major fragment ions for unlabeled Ametryn are observed at m/z 228 ([M+H]⁺) and 186. For the labeled compound, the corresponding fragments would be expected at m/z 232 and 190.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the isotopic labels.

-

¹H NMR: The proton NMR spectrum of this compound will be similar to that of unlabeled Ametryn, with the key difference being the absence of the singlet corresponding to the S-CH₃ protons.

-

¹³C NMR: In the ¹³C NMR spectrum, the signal corresponding to the S-¹³CH₃ carbon will be present and will likely show coupling to deuterium. The chemical shift should be similar to that of the unlabeled S-CH₃ carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used for the analysis of triazine herbicides. The purity is determined by integrating the peak area of the product and any impurities.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. By adapting established synthetic methods for unlabeled Ametryn and employing rigorous purification techniques, high-purity isotopically labeled material can be obtained. The analytical characterization methods outlined are crucial for verifying the successful incorporation of the labels and ensuring the quality of the final product for its intended use in research and analytical applications. Careful execution of the described protocols will enable researchers to produce this compound as a reliable internal standard for their studies.

References

Ametryn-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ametryn-13C,d3, a stable isotope-labeled derivative of the herbicide Ametryn. This document details its core properties, analytical applications, and mechanism of action, designed to support research and development activities.

Core Compound Data

This compound is primarily utilized as an internal standard in quantitative analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its isotopic labeling allows for precise quantification by correcting for matrix effects and variations during sample preparation.

| Property | Value | Source |

| Molecular Weight | 231.34 g/mol | N/A |

| CAS Number (Unlabeled Ametryn) | 834-12-8 | [1][2] |

Analytical Applications and Experimental Protocols

This compound serves as an ideal internal standard for the determination of Ametryn in various environmental and biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, effectively compensating for analytical variability.

General Experimental Protocol: Quantification of Ametryn using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the analysis of Ametryn in water samples. Researchers should optimize parameters based on their specific instrumentation and matrix.

1. Reagents and Materials:

-

Ametryn analytical standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Sample collection vials

-

LC-MS/MS system

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of Ametryn and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Ametryn stock solution with a suitable solvent (e.g., methanol/water) to create a calibration curve (e.g., 1-100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL). The optimal concentration should be determined during method development.

-

Sample Preparation:

-

Collect water samples in appropriate containers.

-

Fortify a known volume of the sample (e.g., 100 mL) with the this compound internal standard spiking solution.

-

Perform sample clean-up and concentration using solid-phase extraction (SPE). Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 20 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Ametryn and this compound. These transitions should be optimized on the specific instrument.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Ametryn to the peak area of this compound against the concentration of the Ametryn standards.

-

Determine the concentration of Ametryn in the samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action: Inhibition of Photosynthesis

Ametryn is a triazine herbicide that acts by inhibiting photosynthesis in susceptible plants.[3] Its primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Ametryn disrupts the photosynthetic electron transport chain by binding to the D1 protein of the PSII reaction center.[3][4] Specifically, it competes with plastoquinone (PQ) for its binding site (the QB site). This binding blocks the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).

The inhibition of electron transport leads to two primary phytotoxic effects:

-

Cessation of Photosynthesis: The blockage of electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation and the synthesis of carbohydrates. This effectively starves the plant.

-

Oxidative Stress: The blockage of electron flow causes an accumulation of highly energetic molecules, leading to the formation of reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and damage to cellular membranes, leading to cell death and the characteristic symptoms of chlorosis and necrosis.

Below is a diagram illustrating the signaling pathway of Ametryn's inhibitory action on Photosystem II.

Caption: Ametryn's mechanism of action in Photosystem II.

References

A Technical Guide to Ametryn-13C,d3 for Researchers and Drug Development Professionals

This in-depth guide provides essential technical information for researchers, scientists, and drug development professionals on the commercial availability and application of Ametryn-13C,d3. This isotopically labeled internal standard is crucial for accurate quantification in various analytical methodologies.

Commercial Suppliers of this compound

This compound is available from several commercial suppliers, primarily for research purposes. The following table summarizes the available quantitative data from a selection of vendors. Please note that for detailed specifications, such as isotopic enrichment and specific solution concentrations, it is recommended to directly contact the suppliers and request a certificate of analysis.

| Supplier | Catalog Number | Purity | Available Formats & Sizes |

| InvivoChem | V48321 | ≥98% | Solid: 500mg, 1g, Bulk Inquiry |

| MedchemExpress | HY-B0866S | Not specified | Solid: Quote required |

| Scintila | HY-B0866S | Not specified | Solid: 1 mg |

| Hubei Moxin Biotechnology Co., Ltd | Not specified | Not specified | Inquiry required |

| CymitQuimica | Not specified | Not specified | Inquiry required |

Experimental Protocol: Quantitative Analysis of Ametryn using this compound by LC-MS/MS

The following is a representative protocol for the quantitative analysis of ametryn in environmental samples using this compound as an internal standard. This protocol is synthesized from established methodologies for pesticide residue analysis.[1][2][3][4][5]

Reagents and Materials

-

Ametryn analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ametryn and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Ametryn by serial dilution of the primary stock solution with a suitable solvent (e.g., methanol or acetonitrile).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation (QuEChERS Method)

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and other sorbents as needed for the specific matrix.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and add the this compound internal standard spiking solution.

-

Evaporate the solvent under a gentle stream of nitrogen if necessary and reconstitute in the mobile phase.

-

Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ametryn: m/z 228 → 186 (quantifier), m/z 228 → 96 (qualifier)

-

This compound: m/z 232 → 187 (or other appropriate fragment)

-

-

Optimize instrument parameters such as capillary voltage, source temperature, and collision energies for maximum sensitivity.

-

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of Ametryn to the peak area of this compound against the concentration of the Ametryn standards.

-

Quantify the amount of Ametryn in the samples using the calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the procurement and analytical workflow for using this compound.

Caption: Procurement workflow for this compound.

Caption: Quantitative analysis workflow using a labeled internal standard.

References

An In-depth Technical Guide to the Isotopic Purity and Labeling Efficiency of Ametryn-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity and labeling efficiency of Ametryn-¹³C,d₃, a stable isotope-labeled derivative of the triazine herbicide Ametryn. While specific batch data for this compound is not publicly available, this document outlines the established analytical techniques and protocols necessary for its characterization. The guide is intended to serve as a detailed resource for researchers utilizing Ametryn-¹³C,d₃ as an internal standard in analytical studies or in metabolic and environmental fate investigations.

Quantitative Data Summary

The isotopic purity and labeling efficiency of a synthesized batch of Ametryn-¹³C,d₃ would be determined using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. The data is typically presented in a tabular format for clarity and ease of comparison. Below is a hypothetical data summary table illustrating how such results would be presented.

| Parameter | Method | Specification | Hypothetical Result |

| Chemical Purity | HPLC-UV | ≥ 98% | 99.2% |

| Isotopic Purity | HRMS (High-Resolution Mass Spectrometry) | ≥ 99 atom % ¹³C≥ 99 atom % D | 99.5 atom % ¹³C99.7 atom % D |

| Labeling Efficiency | ¹H NMR & ¹³C NMR | Consistent with structure | > 99% |

| Mass Isotopologue Distribution | HRMS | Report Distribution | M+4: 99.1%M+3: 0.5%M+2: 0.2%M+1: 0.1%M (unlabeled): < 0.1% |

Experimental Protocols

Accurate determination of isotopic purity and labeling efficiency is paramount for the reliable use of Ametryn-¹³C,d₃ in quantitative and metabolic studies. The following sections detail the typical experimental protocols employed for this purpose.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a primary technique for determining the isotopic enrichment of a labeled compound by differentiating between the masses of the isotopologues.

Sample Preparation:

-

Prepare a stock solution of Ametryn-¹³C,d₃ in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.

-

For LC-MS analysis, the working solution can be directly injected. For GC-MS, derivatization may be necessary depending on the column and instrument conditions.

Instrumentation and Conditions (LC-HRMS):

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to a liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Data Acquisition: Full scan mode over a mass range that includes the unlabeled and labeled Ametryn (e.g., m/z 200-250).

Data Analysis:

-

Acquire the mass spectrum of the Ametryn-¹³C,d₃ sample.

-

Identify the monoisotopic mass of the fully labeled compound (M+4).

-

Measure the signal intensities of the M+4 peak and any other significant isotopologue peaks (M, M+1, M+2, M+3).

-

Calculate the isotopic purity by expressing the intensity of the M+4 peak as a percentage of the sum of the intensities of all Ametryn-related isotopologue peaks.

Determination of Labeling Efficiency by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels and assess the labeling efficiency.

Sample Preparation:

-

Dissolve 5-10 mg of Ametryn-¹³C,d₃ in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is completely dissolved to obtain high-resolution spectra.

Instrumentation and Conditions:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To observe the absence of signals from the deuterated positions.

-

¹³C{¹H} NMR (proton-decoupled): To observe the enhanced signals from the ¹³C-labeled carbon atoms.

-

-

Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

-

¹H NMR: The absence or significant reduction of the proton signal corresponding to the methyl group on the ethylamino substituent confirms successful deuteration (d₃). The integration of any residual proton signal at this position can be used to quantify the deuterium labeling efficiency.

-

¹³C NMR: The presence of a significantly enhanced signal for the carbon atom in the ethylamino group confirms ¹³C labeling. The chemical shift and coupling patterns can verify the position of the label. The relative intensity of this signal compared to natural abundance ¹³C signals of other carbons in the molecule provides a measure of the ¹³C labeling efficiency.

Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for determining isotopic purity and labeling efficiency.

Proposed Metabolic Pathway of Ametryn

While a specific signaling pathway for Ametryn is not well-defined, its metabolic degradation pathway in various organisms has been studied. The following diagram illustrates a simplified metabolic pathway of Ametryn.

Ametryn-13C,d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Ametryn-13C,d3. The information presented is crucial for maintaining the integrity of this isotopically labeled compound, ensuring accurate and reproducible results in research and developmental applications. The stability of this compound is expected to be comparable to that of its unlabeled counterpart, Ametryn. The data and protocols in this guide are primarily based on studies of Ametryn, providing a strong framework for handling the labeled compound.

Core Stability Data

The stability of Ametryn is influenced by several factors, including pH, temperature, and light exposure. The following tables summarize key quantitative data on the degradation kinetics and half-life of Ametryn under various conditions.

Table 1: Degradation Kinetics of Ametryn in Aqueous Solution

| Condition | Reactant | Rate Constant | Reference |

| pH 4-10, 25°C | Aqueous Chlorine | Apparent second-order rate constants > 5 x 10² M⁻¹s⁻¹ under acidic and neutral conditions. Reaction is much slower under alkaline conditions. | [1] |

| 25°C | HOCl (neutral ametryn) | 7.22 x 10² M⁻¹s⁻¹ | [1] |

| 25°C | HOCl (charged ametryn) | 1.58 x 10³ M⁻¹s⁻¹ | [1] |

| 25°C | HOBr (neutral ametryn) | 9.07 x 10³ M⁻¹s⁻¹ | [1] |

| 25°C | HOBr (charged ametryn) | 3.54 x 10⁶ M⁻¹s⁻¹ | [1] |

Table 2: Half-life of Ametryn in Soil

| Soil Type | pH | Half-life (days) | Reference |

| Red-yellow latosol (LVA) | 4.4 | 26 | |

| Red-yellow latosol (LVA) | 4.9 | 19 | |

| Red-yellow latosol (LVA) | 5.8 | 12 | |

| Red-yellow ultisol (PVA) | 5.9 | 11 |

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier information and general knowledge of triazine herbicides:

-

Solid Form (Powder):

-

-20°C for up to 3 years.

-

4°C for up to 2 years.

-

-

In Solvent:

-

-80°C for up to 6 months.

-

-20°C for up to 1 month.

-

For short-term transport, this compound is stable at ambient temperatures for a few days. It is stable in neutral, weakly acidic, and weakly alkaline media. However, it is hydrolyzed by strong acids (pH 1) and alkalis (pH 13). The compound also exhibits slight sensitivity to natural light and extreme temperatures, with slow decomposition under UV light.

Experimental Protocols

While specific, detailed stability testing protocols for this compound are not publicly available, a general protocol can be formulated based on established guidelines for chemical stability testing and information from studies on Ametryn.

1. Protocol for Determining Hydrolytic Stability

This protocol is designed to assess the stability of this compound in aqueous solutions at different pH values.

-

Materials:

-

This compound

-

HPLC-grade water

-

Buffer solutions (pH 4, 7, and 9)

-

Volumetric flasks

-

Incubator or water bath

-

HPLC-UV or LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare test solutions by spiking the stock solution into the buffer solutions (pH 4, 7, and 9) to a final concentration of approximately 1-10 µg/mL.

-

Divide each test solution into aliquots in sealed, transparent vials.

-

Store the vials at a constant temperature (e.g., 25°C and 50°C) in the dark.

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each test solution.

-

Analyze the concentration of this compound in each aliquot using a validated HPLC-UV or LC-MS/MS method.

-

Calculate the degradation rate and half-life at each pH and temperature condition.

-

2. Protocol for Photostability Testing

This protocol follows the principles of the ICH Q1B guideline for photostability testing.

-

Materials:

-

This compound (solid and in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon arc lamp or metal halide lamp)

-

Quartz cells or other transparent containers

-

Dark control samples wrapped in aluminum foil

-

HPLC-UV or LC-MS/MS system

-

-

Procedure:

-

Expose samples of this compound in both solid and solution form to light under controlled temperature and humidity conditions.

-

The light exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

-

Simultaneously, store dark control samples under the same conditions but protected from light.

-

At the end of the exposure period, analyze both the exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and for the concentration of this compound and the formation of any degradation products using a validated HPLC-UV or LC-MS/MS method.

-

Compare the results from the exposed samples to those of the dark control samples to determine the extent of photodegradation.

-

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the degradation pathway of Ametryn and a general workflow for a stability study.

Caption: Proposed degradation pathway of Ametryn.

Caption: Workflow for a comprehensive stability study.

References

Navigating the Safety Profile of Ametryn-13C,d3: A Technical Overview

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety profile is paramount. This technical guide provides an in-depth summary of the safety data for Ametryn-13C,d3, an isotopically labeled form of the herbicide Ametryn. It is important to note that a Safety Data Sheet (SDS), the primary source for this information, details potential hazards and safe handling procedures, rather than the experimental protocols or biological pathways typically found in a research whitepaper.

This compound is a stable isotope-labeled version of Ametryn, a triazine herbicide that functions by inhibiting photosynthesis and other enzymatic processes.[1][2][3] While the isotopic labeling makes it useful as an internal standard or tracer in research, its toxicological properties are considered to be the same as the parent compound, Ametryn.[1][4] The following sections summarize the critical safety information sourced from various safety data sheets and toxicological reports for Ametryn.

Hazard Identification and Classification

Ametryn is classified as a hazardous substance. It is considered harmful if swallowed and is very toxic to aquatic life, with long-lasting effects in the aquatic environment. The U.S. Environmental Protection Agency (EPA) classifies it as a Toxicity Class III substance, indicating it is slightly toxic.

Key Hazard Statements:

-

Harmful if swallowed.

-

Causes eye irritation.

-

Very toxic to aquatic life.

-

May cause long-lasting harmful effects to aquatic life.

Toxicological Data

Acute toxicity data for Ametryn has been established through studies on various animal models. These values are crucial for assessing the immediate risks associated with exposure.

| Toxicity Data for Ametryn | |

| Acute Oral LD50 (Rat) | 508 mg/kg |

| Acute Oral LD50 (Mouse) | 945 mg/kg |

| Acute Dermal LD50 (Rat) | >3000 mg/kg |

| Acute Dermal LD50 (Rabbit) | 8160 mg/kg |

| Acute Inhalation LC50 (Rat) | >2200 mg/m³ for 4 hours |

Symptoms of acute exposure to high doses can include nausea, vomiting, diarrhea, muscle weakness, and salivation. Animal studies have indicated that long-term consumption of large amounts of Ametryn may lead to liver damage.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 88-89 °C (190-192 °F) |

| Water Solubility | 185 mg/L at 20°C |

| Solubility in Organic Solvents | Readily dissolves in acetone, methanol, toluene, and n-octanol. |

| Stability | Stable in neutral, weakly acidic, and weakly alkaline media. It is hydrolyzed by strong acids and alkalis. |

Safe Handling and Emergency Protocols

Due to its hazardous nature, specific precautions must be taken when handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles.

-

Hand Protection: Wear chemical-impermeable gloves.

-

Body Protection: Wear protective clothing. Overalls, safety shoes are recommended.

-

Respiratory Protection: In case of insufficient ventilation or aerosol formation, use a suitable respirator.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Immediately remove contaminated clothing and wash the skin thoroughly with soap and water.

-

After Eye Contact: Rinse the eyes continuously with running water for at least 15 minutes.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal:

-

Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong acids, strong bases, and oxidizing agents.

-

Keep containers tightly closed when not in use.

-

Disposal must be in accordance with local, state, and federal regulations for hazardous waste.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical substance like this compound, from reception to disposal.

This guide provides a foundational understanding of the safety considerations for this compound. For any laboratory work, it is imperative to consult the specific Safety Data Sheet provided by the supplier and to adhere to all institutional and regulatory safety protocols.

References

Introduction

Ametryn is a selective triazine herbicide widely utilized for the control of broadleaf and grassy weeds in various agricultural settings, including sugarcane, pineapple, and corn.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II.[1] To rigorously assess its environmental impact, metabolic fate, and for precise quantification in complex matrices, researchers rely on isotopically labeled analogs. Ametryn-13C,d3 is a stable isotope-labeled version of ametryn, incorporating three carbon-13 atoms and three deuterium atoms. This labeling provides a distinct mass signature, making it an invaluable tool for tracer studies without altering the chemical properties of the molecule. This guide details the primary research applications of this compound, providing technical insights for researchers, scientists, and professionals in drug development and environmental science.

Environmental Fate Analysis

The study of a herbicide's environmental fate is crucial for assessing its potential risks to non-target organisms and ecosystems. This compound is instrumental in elucidating the persistence, degradation, and mobility of ametryn in soil and aquatic environments.

Ametryn is characterized as moderately persistent in soils, with its degradation being primarily microbial.[2] It exhibits moderate to high mobility in many soil types, which can lead to leaching into groundwater.[3][4] By using this compound, researchers can accurately trace the movement and breakdown of ametryn in controlled laboratory and field experiments, distinguishing the applied herbicide from any pre-existing ametryn contamination.

Illustrative Data: Soil Degradation and Leaching

The following table summarizes hypothetical data from a soil column leaching experiment designed to assess the environmental fate of ametryn using this compound.

| Parameter | Soil Type: Sandy Loam | Soil Type: Clay |

| Degradation Half-Life (DT50) | ||

| Aerobic Soil Metabolism | 25 days | 38 days |

| Anaerobic Aquatic Metabolism | 150 days | 180 days |

| Mobility | ||

| Soil Organic Carbon Partition Coeff. (Koc) | 110 L/kg | 350 L/kg |

| Leached this compound (% of applied) | 15% | 4% |

| Metabolite Formation | ||

| % of Applied as Desethylametryne | 8% | 5% |

| % of Applied as Deisopropylametryne | 6% | 3% |

Experimental Protocol: Soil Column Leaching Study

This protocol outlines a typical procedure for evaluating the mobility and degradation of ametryn in soil using this compound.

-

Soil Column Preparation:

-

Collect undisturbed soil cores from the target field or pack laboratory columns with sieved soil of known characteristics (e.g., sandy loam).

-

Equilibrate the soil columns by slowly passing a simulated rainwater solution through them until a steady flow is achieved.

-

-

Application of this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Apply the labeled herbicide to the top of the soil columns at a rate that mimics agricultural application.

-

-

Leaching Simulation:

-

Apply a simulated rainfall event to the columns at a controlled rate.

-

Collect the leachate from the bottom of the columns at regular intervals.

-

-

Sample Analysis:

-

Analyze the collected leachate for the presence of this compound and its potential degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

After the leaching phase, section the soil columns and extract the soil from each section to determine the vertical distribution of the herbicide and its metabolites.

-

-

Data Analysis:

-

Quantify the concentration of this compound and its metabolites in each leachate fraction and soil section.

-

Calculate the mass balance to account for the total applied herbicide.

-

Determine the degradation half-life and mobility parameters.

-

Visualization: Environmental Fate Study Workflow

Metabolism Studies

Understanding how ametryn is metabolized in target and non-target organisms is fundamental for assessing its selectivity and potential toxicity. This compound is an ideal tracer for these studies, allowing for the unambiguous identification of ametryn-derived metabolites in complex biological matrices. In plants, ametryn is broken down into non-toxic substances by tolerant species. Studies in rats have shown that ametryn is rapidly excreted.

The primary metabolic pathways for ametryn involve N-dealkylation of the ethyl and isopropyl side chains and oxidation of the methylthio group.

Illustrative Data: Ametryn Metabolism in Maize

This table presents hypothetical data on the distribution of this compound and its metabolites in maize seedlings 72 hours after treatment.

| Compound | Root Conc. (ng/g) | Shoot Conc. (ng/g) | % of Total Recovered |

| This compound | 150 | 45 | 45.3% |

| Desethylametryn | 80 | 25 | 24.4% |

| Deisopropylametryn | 65 | 18 | 19.3% |

| Hydroxyametryn | 20 | 5 | 5.8% |

| Conjugated Metabolites | 15 | 2 | 4.0% |

Experimental Protocol: Plant Metabolism Study

This protocol describes a method for investigating the metabolism of ametryn in a tolerant plant species like maize.

-

Plant Cultivation:

-

Grow maize seedlings in a hydroponic solution or soil under controlled environmental conditions (light, temperature, humidity).

-

-

Treatment with this compound:

-

Introduce this compound into the hydroponic solution or apply it to the soil at a defined concentration.

-

-

Time-Course Sampling:

-

Harvest plants at various time points after treatment (e.g., 24, 48, 72 hours).

-

Separate the plants into roots and shoots, and record the fresh weight.

-

-

Extraction of Metabolites:

-

Homogenize the plant tissues in a suitable extraction solvent (e.g., acetonitrile/water).

-

Centrifuge the homogenate and collect the supernatant.

-

Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering compounds.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using high-resolution LC-MS/MS to identify and quantify this compound and its metabolites.

-

Use the mass shift corresponding to the isotopic label to confirm that the detected compounds are metabolites of ametryn.

-

-

Metabolite Identification:

-

Characterize the chemical structure of unknown metabolites using tandem mass spectrometry (MS/MS) fragmentation patterns.

-

Visualization: Ametryn Metabolic Pathway

References

Ametryn-13C,d3 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ametryn-13C,d3 as a stable isotope-labeled internal standard for the quantitative analysis of ametryn. This document details the principles of its application, experimental protocols for mass spectrometry-based analysis, and relevant metabolic pathways.

Introduction to Ametryn and the Need for Internal Standards

Ametryn is a selective triazine herbicide used to control broadleaf and grass weeds in various crops.[1] Its presence in the environment and potential for human exposure necessitates accurate and precise quantification in diverse matrices such as water, soil, and biological tissues.[2]

Quantitative analysis by mass spectrometry (MS) can be affected by several factors, including sample loss during preparation, matrix effects (ion suppression or enhancement), and variations in instrument response.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these issues.[4] this compound is chemically identical to ametryn but has a greater mass due to the incorporation of one Carbon-13 and three deuterium atoms.[5] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical behavior ensures that any experimental variations affect both compounds equally.

Physicochemical Properties and Mass Spectrometric Data

A clear understanding of the mass spectrometric behavior of both ametryn and its stable isotope-labeled internal standard is crucial for method development.

| Property | Ametryn | This compound |

| Chemical Formula | C₉H₁₇N₅S | C₈¹³CH₁₄D₃N₅S |

| Molecular Weight | 227.33 g/mol | ~231.35 g/mol |

| Monoisotopic Mass | 227.12046 u | ~231.14 u |

| Precursor Ion (LC-MS/MS, ESI+) | m/z 228 [M+H]⁺ | m/z 232 [M+H]⁺ (inferred) |

| Key Fragment Ions (LC-MS/MS) | m/z 186, 144, 68 | m/z 190, 148, 71 (inferred) |

| Key Fragment Ions (GC-MS, EI) | m/z 227 [M]⁺, 212 | m/z 231 [M]⁺, 216 (inferred) |

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample before processing. The analyte concentration is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard.

Experimental Protocols

The following are generalized protocols for the analysis of ametryn using this compound as an internal standard. These should be optimized for specific matrices and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective technique for the analysis of ametryn in various environmental and biological samples.

Sample Preparation (Water Sample):

-

To a 100 mL water sample, add a known concentration of this compound internal standard.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and internal standard.

-

Elute the compounds from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

| Parameter | Typical Value |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation from matrix components |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ametryn: 228 -> 186this compound: 232 -> 190 (inferred) |

| Collision Energy | Optimized for each transition |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like ametryn.

Sample Preparation (Soil Sample):

-

To a 10 g soil sample, add a known concentration of this compound internal standard.

-

Extract the sample with an organic solvent (e.g., acetonitrile or a mixture of acetone and hexane).

-

Centrifuge the sample and collect the supernatant.

-

Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18).

-

Concentrate the final extract and inject it into the GC-MS system.

GC-MS Parameters:

| Parameter | Typical Value |

| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial oven temperature of 100°C, ramped to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Ametryn: m/z 227, 212this compound: m/z 231, 216 (inferred) |

Ametryn Metabolism

Understanding the metabolic fate of ametryn is important for comprehensive toxicological and environmental assessments. Ametryn undergoes several biotransformation reactions, primarily dealkylation and hydroxylation.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of ametryn in complex matrices. Its use in conjunction with isotope dilution mass spectrometry effectively compensates for analytical variability, leading to reliable and high-quality data. The experimental protocols and metabolic insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important compound.

References

- 1. Ametryn | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of ametryn herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: High-Throughput Analysis of Ametryn in Environmental Matrices using Ametryn-13C,d3 as an Internal Standard by LC-MS/MS

Introduction

Ametryn is a widely used triazine herbicide for the control of broadleaf and grass weeds in various agricultural crops.[1][2] Its potential for environmental contamination necessitates sensitive and accurate analytical methods for its monitoring in different matrices such as water, soil, and biological samples.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity.[5]

Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds, are a significant challenge in LC-MS/MS analysis, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for these matrix effects. An ideal SIL-IS has physicochemical properties nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization.

This application note details a robust and reliable LC-MS/MS method for the quantification of Ametryn in environmental samples using Ametryn-13C,d3 as an internal standard. The use of this compound, which co-elutes with the native analyte, provides effective correction for variations in sample preparation and matrix-induced signal fluctuations, leading to high accuracy and precision.

Experimental

Materials and Reagents

-

Ametryn standard (≥98% purity)

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Standard Preparation

Stock solutions of Ametryn and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions in an appropriate solvent mixture (e.g., methanol:water, 50:50 v/v). A working internal standard solution of this compound was prepared at a suitable concentration for spiking into all samples, calibration standards, and quality controls.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is suitable for a variety of solid matrices like soil and sediment.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water (for dry samples) and vortex to mix.

-

Spike the sample with the this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge.

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing PSA, C18, and MgSO₄.

-

Vortex for 30 seconds and centrifuge.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (for Water Samples)

-

To a 100 mL water sample, add a suitable amount of the this compound internal standard solution.

-

Adjust the pH of the sample if necessary.

-

Add 50 mL of a suitable organic solvent (e.g., dichloromethane).

-

Shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction step.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic and mass spectrometric conditions should be optimized to achieve good separation and sensitivity.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Optimized for separation of Ametryn from matrix interferences |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | Optimized for maximum signal |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 450 °C |

| Gas Flow Rates | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Ametryn and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ametryn | 228.1 | 186.1 | Optimized |

| Ametryn | 228.1 | 96.1 | Optimized |

| This compound | 232.1 | 189.1 | Optimized |

| This compound | 232.1 | 99.1 | Optimized |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Results and Discussion

The use of this compound as an internal standard effectively compensates for matrix effects. By calculating the peak area ratio of the analyte to the internal standard, accurate and precise quantification can be achieved across a range of concentrations. The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This application note presents a detailed protocol for the quantitative analysis of Ametryn in environmental samples using LC-MS/MS with this compound as an internal standard. The method is sensitive, selective, and robust, providing a reliable tool for researchers, scientists, and drug development professionals involved in environmental monitoring and food safety analysis. The incorporation of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring high-quality data.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ametryn and this compound standards. Dissolve each in 10 mL of methanol to obtain 1 mg/mL stock solutions. Store at -20°C.

-

Intermediate Solutions (10 µg/mL): Dilute 100 µL of each stock solution to 10 mL with methanol.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate solution with a solvent mixture that mimics the final sample extract composition.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a significant and reproducible signal in all samples.

Protocol 2: QuEChERS Sample Preparation Workflow

Caption: QuEChERS sample preparation workflow for solid matrices.

Protocol 3: LC-MS/MS Analysis Workflow

Caption: General workflow for LC-MS/MS analysis.

References

Application Note: Quantitative Analysis of Ametryn in Soil by Isotope Dilution LC-MS/MS using Ametryn-¹³C,d₃

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Ametryn in soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup.[1] Quantification is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1][2] The use of a stable isotope-labeled internal standard, Ametryn-¹³C,d₃, provides high accuracy and precision by correcting for matrix effects and variations in extraction recovery. The method is suitable for researchers in environmental science and professionals in food safety and regulatory monitoring, offering a reliable workflow for determining Ametryn residues at trace levels.

Introduction

Ametryn is a triazine herbicide widely used to control broadleaf weeds and grasses in crops such as sugarcane, pineapple, and corn.[3] Its potential for persistence in soil and runoff into water sources necessitates sensitive and accurate monitoring methods to ensure environmental and food safety. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, as the co-extraction of a chemically identical, mass-shifted internal standard compensates for analytical variability. This protocol provides a complete workflow, from sample preparation to data analysis, for the reliable quantification of Ametryn in soil.

Experimental Protocol

Reagents and Materials

-

Standards: Ametryn (≥98% purity), Ametryn-¹³C,d₃ (≥98% purity, isotopic purity ≥99%).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

-

Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent, Formic Acid (LC-MS grade).

-

Supplies: 50 mL and 15 mL polypropylene centrifuge tubes, 2 mL autosampler vials, 0.22 µm syringe filters.

Standard Solution Preparation

-

Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of Ametryn and Ametryn-¹³C,d₃ standards into separate 100 mL volumetric flasks using methanol.

-

Intermediate Spiking Solution (1 µg/mL): Prepare an intermediate solution of Ametryn-¹³C,d₃ by diluting the primary stock solution in methanol. This solution will be used to spike soil samples.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the Ametryn primary stock solution. Fortify each calibration standard with the Ametryn-¹³C,d₃ internal standard to a constant final concentration (e.g., 10 ng/mL).

Sample Preparation (Modified QuEChERS)

-

Soil Homogenization: Air-dry the soil sample to a constant weight, remove any large debris (stones, roots), and sieve through a 2 mm mesh to ensure homogeneity.

-

Extraction:

-

Weigh 10.0 ± 0.1 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 100 µL of the 1 µg/mL Ametryn-¹³C,d₃ internal standard spiking solution.

-

Add 10 mL of acetonitrile.

-

Cap the tube and vortex vigorously for 1 minute.

-

-

Salting Out:

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

Visualization of Workflow

Caption: Figure 1: Experimental Workflow for Ametryn Analysis in Soil.

Caption: Figure 2: Principle of Isotope Dilution Mass Spectrometry.

Instrumentation and Conditions

Liquid Chromatography

| Parameter | Condition |

| System | UPLC/HPLC System |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 30 °C[1] |

| Injection Vol. | 5 µL |

Mass Spectrometry

| Parameter | Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) |

| Capillary Voltage | 4000 V |

| Gas Temp. | 325 °C |

| Gas Flow | 10.0 L/min |

| Nebulizer | 35 psi |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

MRM Transitions

The following MRM transitions are monitored for the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Use |

| Ametryn | 228.1 | 186.1 | 50 | 18 | Quantifier |

| 228.1 | 68.1 | 50 | 36 | Qualifier | |

| Ametryn-¹³C,d₃ | 232.1 | 190.1 | 50 | 18 | Quantifier |

| 232.1 | 71.1 | 50 | 36 | Qualifier |

Note: Collision Energy (CE) values are instrument-dependent and should be optimized.

Method Validation Summary

The method performance is evaluated based on linearity, recovery, precision, and sensitivity. The expected performance characteristics are summarized below, based on typical results for similar methods.

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Calibration Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.01 mg/kg |

| Limit of Quantitation (LOQ) | 0.05 mg/kg |

| Mean Recovery (at 0.1 mg/kg) | 72% - 102% |

| Precision (RSD%, at 0.1 mg/kg) | < 15% |

Conclusion